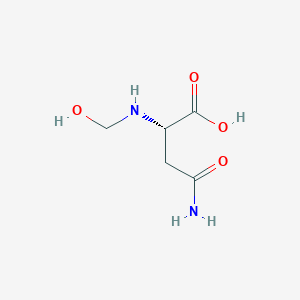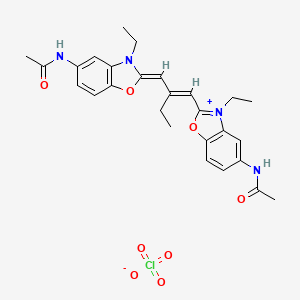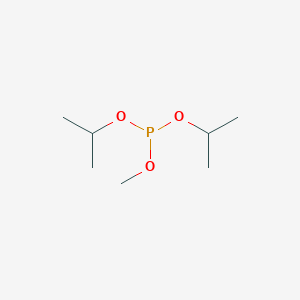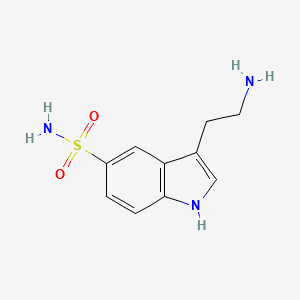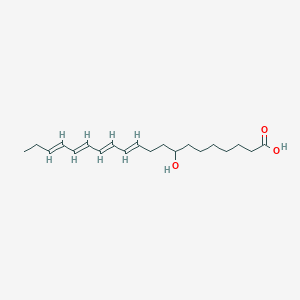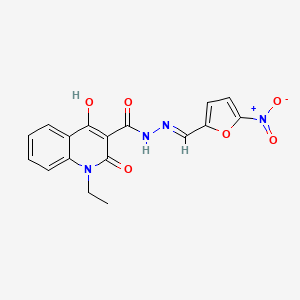
1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazepine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of amino, methyl, and trimethoxyphenyl groups through various organic reactions such as amination, methylation, and aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrimido(4,5-c)-1,2-diazepine Derivatives: Compounds with similar core structures but different functional groups.
Benzodiazepines: Compounds with similar diazepine rings but different substituents.
Uniqueness
1H-Pyrimido(4,5-c)-1,2-diazepine-3-carboxylic acid, 6,7-dihydro-8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-, methyl ester is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
70311-81-8 |
|---|---|
Molecular Formula |
C19H21N5O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 8-amino-1-methyl-6-oxo-5-(3,4,5-trimethoxyphenyl)-7H-pyrimido[4,5-c]diazepine-3-carboxylate |
InChI |
InChI=1S/C19H21N5O6/c1-24-16-14(17(25)22-19(20)21-16)10(8-11(23-24)18(26)30-5)9-6-12(27-2)15(29-4)13(7-9)28-3/h6-8H,1-5H3,(H3,20,21,22,25) |
InChI Key |
CNRWLCNFLJDBME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N1)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
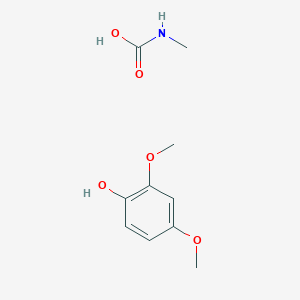

![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
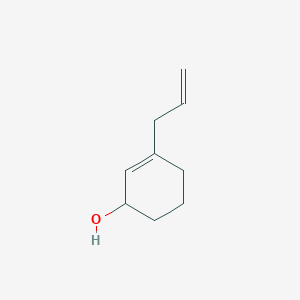
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
